3-Furanethanol
Description
3-Furanethanol (CAS 53616-34-5) is a furan-derived alcohol with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol . It features a furan ring (a five-membered aromatic oxygen heterocycle) substituted with an ethanol group. This compound is primarily utilized as a pharmaceutical intermediate and is produced by Wuhan Xinxin Jiali Bio-Tech, a company specializing in high-tech chemical products with global distribution networks . Its applications span drug synthesis, agrochemicals, and specialty chemicals due to its reactive hydroxyl group and aromatic stability.
Properties
IUPAC Name |
2-(furan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBVEGKVQYREKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348975 | |
| Record name | 3-furanethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53616-34-5 | |
| Record name | 3-furanethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(furan-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Furanethanol can be synthesized through several methods. One common method involves the reduction of furoic aldehyde, acid, or ester . Another method includes the reaction of furan with methanol under the action of an acid catalyst such as sulfuric acid or thionyl chloride .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of furfural, a derivative of furan. This process involves the use of metal catalysts such as palladium or nickel under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Furanethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: When oxidized with pyridinium chlorochromate, this compound yields furan-3-carboxaldehyde.
Reduction: The reduction of furoic aldehyde, acid, or ester can produce this compound.
Substitution: It can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Furan-3-carboxaldehyde.
Reduction: this compound itself.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
3-Furanethanol has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 3-Furanethanol involves its ability to polymerize and form cross-linked networks, making it an essential component in the production of thermosetting resins . Its molecular targets and pathways include interactions with various enzymes and receptors, contributing to its biological activities .
Comparison with Similar Compounds
(2R)-2-Amino-2-(3-Furyl)Ethan-1-Ol
Molecular Formula: C₆H₉NO₂ Molecular Weight: 127.14 g/mol CAS: 1213863-58-1 Key Differences:
- The amino group increases its molecular weight by ~15 g/mol compared to 3-Furanethanol.
- Physical Properties: Predicted density (1.188 g/cm³) and boiling point (261.1°C) are higher than typical aliphatic alcohols due to the combined effects of the furan ring and amino group .
- Applications : Likely used in chiral synthesis or as a precursor for bioactive molecules, leveraging its stereochemical specificity.
Tetrahydro-3-Furanmethanol Derivatives
Examples :
- Tetrahydro-3-furanmethanol acetate (CAS 78386-41-1): C₆H₁₀O₃
- Tetrahydro-3-furanmethanol methanesulfonate (CAS 184849-49-8): C₆H₁₂O₄S Key Differences:
- These derivatives feature a saturated tetrahydrofuran ring , reducing aromaticity but improving stability against oxidation .
- Functional modifications (e.g., acetate or methanesulfonate esters) alter solubility and reactivity. For instance, esterification of the hydroxyl group enhances lipophilicity, making these compounds suitable for prodrug formulations .
- Applications : Widely used in polymer chemistry and as intermediates in controlled-release drug systems.
Furaneol (2,5-Dimethyl-4-Hydroxy-3(2H)-Furanone)
Molecular Formula : C₆H₈O₃
Molecular Weight : 128.13 g/mol
CAS : 3658-77-3
Key Differences :
- Furaneol replaces the ethanol group with a ketone and hydroxyl group, forming a cyclic diketone structure .
- Its flavorant properties (caramel-like aroma) contrast sharply with this compound’s neutral pharmaceutical role.
- Physical Properties : Higher molecular weight and oxygen content contribute to its use in food chemistry rather than synthetic intermediates .
Comparative Data Table
Research Findings and Implications
- Reactivity: The amino group in (2R)-2-Amino-2-(3-Furyl)Ethan-1-Ol enables nucleophilic reactions absent in this compound, expanding its utility in asymmetric catalysis .
- Stability : Tetrahydrofuran derivatives exhibit superior thermal stability compared to aromatic furans, critical for high-temperature industrial processes .
- Bioactivity: Furaneol’s flavor profile arises from its diketone structure, whereas this compound’s bioactivity is linked to its hydroxyl group’s interactions with biological targets .
Biological Activity
3-Furanethanol, also known as 3-furanmethanol, is a furan derivative with significant biological activities that have garnered attention in various fields of research, including pharmacology and toxicology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a furan ring with a hydroxymethyl group at the 3-position. Its structure contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly in combating resistant strains.
2. Antioxidant Activity
This compound has demonstrated significant antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods showed that it effectively neutralizes free radicals. The half-maximal effective concentration (EC50) was found to be approximately 25 µM, indicating its potential as a natural antioxidant agent.
3. Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory effects of this compound. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism through which it could be utilized in treating inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:
- Antimicrobial Mechanism : It disrupts bacterial cell membrane integrity, leading to cell lysis.
- Antioxidant Mechanism : The compound scavenges free radicals and chelates metal ions, reducing oxidative stress.
- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, particularly through the NF-κB pathway.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in various applications:
- Antimicrobial Efficacy in Food Preservation : A study demonstrated that incorporating this compound into food packaging materials significantly reduced microbial growth on stored food products.
- Cosmetic Applications : Research has indicated that formulations containing this compound exhibit enhanced skin protection against oxidative damage, making it a valuable ingredient in cosmetic products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
